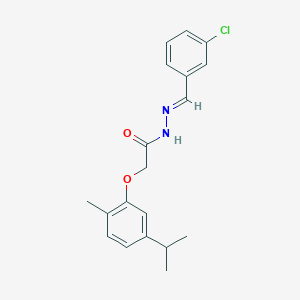

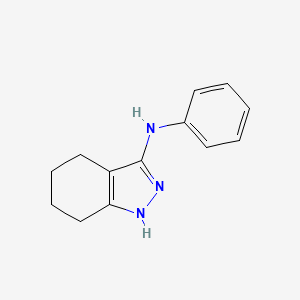

![molecular formula C11H9FN2O3S2 B5549306 4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves reactions between different sulfonyl and acrylonitrile derivatives in the presence of triethylamine, leading to a series of thiophene carboxylates and carboxamides. Hydrolysis and decarboxylation techniques are utilized for functional group transformations, providing a pathway to synthesize complex sulfonamides (C. Stephens, Matthew B. Price, & J. Sowell, 1999).

Molecular Structure Analysis

Molecular structure and crystal packing analyses reveal significant insights into the geometrical constancy and electron delocalization properties of sulfonamide compounds. These studies demonstrate how substituent effects can modulate molecular properties through charge redistribution and influence the chemical behavior and interaction capabilities of the molecules (V. Bertolasi, V. Ferretti, P. Gilli, & P. Benedetti, 1993).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a range of chemical behaviors, including reactions with thiols, leading to the formation of fluorogenic derivatives with intense fluorescence properties. These reactions, often facilitated by reagents like DBD-F, are crucial for developing analytical methods and understanding the chemical reactivity of sulfonamides (T. Toyo’oka, T. Suzuki, Y. Saito, S. Uzu, & K. Imai, 1989).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including their solubility, thermal stability, and molecular weight, are critical for determining their applicability in various fields. Studies have shown that these compounds exhibit good solubility in organic solvents and high thermal stability, making them suitable for advanced materials and chemical synthesis applications (Xiaoxia Guo, Jianhua Fang, T. Watari, Kazuhiro Tanaka, H. Kita, & K. Okamoto, 2002).

Chemical Properties Analysis

The chemical properties of "4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" and related compounds are characterized by their reactivity towards various functional groups, ability to form stable chemical bonds, and their role in facilitating reactions like the Ugi reaction. The development of sulfonyl fluoro isocyanides for use in synthesis indicates the versatility and reactivity of these compounds, underscoring their importance in organic synthesis and medicinal chemistry (Shuheng Xu & Sunliang Cui, 2021).

科学的研究の応用

Synthesis and Antiproliferative Activities

A study focused on the design and synthesis of pyrazole-sulfonamide derivatives, closely related to the chemical structure of interest, demonstrated significant antiproliferative activities against HeLa and C6 cell lines. These compounds, derived from a complex sulfonamide precursor, exhibited selective effects against rat brain tumor cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Anticancer Evaluation of Naphthoquinone Derivatives

Another study synthesized phenylaminosulfanyl-naphthoquinone derivatives, which were evaluated for their cytotoxic activity against various human cancer cell lines. Some of these compounds showed remarkable cytotoxic activity, inducing apoptosis and arresting the cell cycle at the G1 phase in MCF-7 cells. This suggests their potential as potent agents against various cancer types (Ravichandiran et al., 2019).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamides were synthesized and investigated for their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds showed significant inhibitory activity, highlighting their potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Ulus et al., 2013).

特性

IUPAC Name |

4-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3S2/c12-7-2-1-3-8(4-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPGTRPCTQXGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)

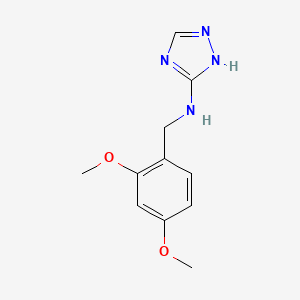

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

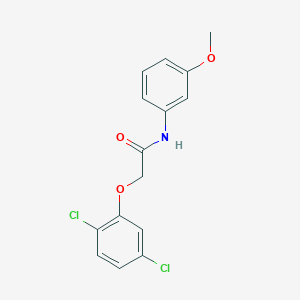

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

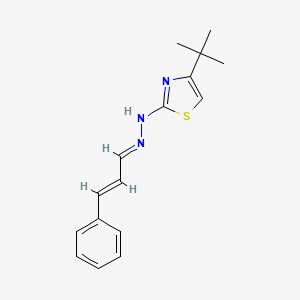

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)